2,3-Dihydrobenzofuran-4-amine
Overview
Description
2,3-Dihydrobenzofuran-4-amine is a chemical compound . It’s a derivative of 2,3-Dihydrobenzofurans (DHB), which have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran derivatives has been achieved through various methods. One such method involves a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides . Another approach uses the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-4-amine is complex and can be analyzed using various techniques . The compound has been studied using molecular docking and molecular dynamics .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydrobenzofuran-4-amine are complex and varied. For instance, it has been used in [4+1] annulation reactions with in situ generated carbonyl-stabilised sulfur ylides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzofuran-4-amine can be analyzed using various techniques. For instance, thermogravimetry analyses (TG/DTG) were performed on a Shimadzu instrument, model DTG – 60H .Scientific Research Applications
Synthesis Protocols and Libraries
Diversity-Oriented Synthesis : Benzofuran and 2,3-dihydrobenzofuran scaffolds, including 2,3-Dihydrobenzofuran-4-amine, are integral to numerous biologically active compounds. Efficient synthetic protocols have been developed for libraries based on these scaffolds, using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines. These lead to compounds with varied physicochemical properties (Qin et al., 2017).
Enantioselective Synthesis
Brønsted Base/Thiourea Bifunctional Catalyst : The enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives is achieved using a bifunctional tertiary amine-thiourea catalyst. This methodology extends to non-activated ketone pro-nucleophiles, synthesizing various derivatives (Antúnez et al., 2016).
Primary Amine-Thiourea Organocatalysis : An approach for synthesizing trans-dihydrobenzofurans via primary amine-thiourea organocatalysis has been developed, providing high yields and enantioselectivities (Lu et al., 2012).
Microwave-Assisted Synthesis
Flavonoid Derivatives from Chalcones : A microwave-assisted synthesis route for 3-amino-2,3-dihydrobenzofurans from chalcones has been developed. This process facilitates rapid generation of diverse analogues, with a focus on stereochemistry and structure (Helgren et al., 2018).
Biocatalytic Strategy
Synthesis of Tricyclic Scaffolds : A biocatalytic strategy enables diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. This approach utilizes engineered myoglobins for benzofuran cyclopropanation, offering insights into metalloprotein catalysts for asymmetric C-C bond transformations (Vargas et al., 2019).
Electrochemical Synthesis
Oxidative Amination of Benzoxazoles : Electrochemically initiated coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, demonstrates a novel application. This process avoids the use of excess chemical oxidant and simplifies the workup, reducing waste (Gao et al., 2014).
Novel Antitumor Agents
Amino Acid Prodrugs : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2,3-Dihydrobenzofuran-4-amine, have been explored as antitumor agents. These prodrugs show potential for clinical evaluation due to their selective and potent antitumor properties (Bradshaw et al., 2002).
Chemical Analysis and Identification
Identification of Derivatives : The analytical properties of various substituted phenethylamine derivatives, including those related to 2,3-dihydrobenzofuran, have been studied. This research contributes to the understanding of these compounds in forensic and clinical contexts (Liu et al., 2017).
Dearomatizing Fluoroaroylation
Bifunctional Reagents : The use of aroyl fluorides as bifunctional reagents in dearomatizing 2,3-fluoroaroylation of benzofurans has been studied. This process, involving cooperative NHC/photoredox catalysis, leads to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans (Yu et al., 2022).
Mannich Reaction in Synthesis
Regioselective Mannich Reaction : A regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds, similar to 2,3-Dihydrobenzofuran-4-amine, is achieved through a Mannich reaction. This is applied to synthesize new chitosan derivatives (Omura et al., 2001).
Sequential C-H Functionalization
Enantioselective Synthesis : Sequential C-H functionalization reactions enable the synthesis of highly functionalized 2,3-dihydrobenzofurans. This process involves rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization (Wang et al., 2013).
Visible-Light Induced Cross-Dehydrogenative Coupling
Tertiary Amines and Diazo Compounds : A visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds has been described. This reaction enables the synthesis of N-aryl-2,3-dihydrobenzo[d]azepines with high regioselectivity (Xiao et al., 2014).
Electrocatalysis for Amine Dehydrogenation
Virtual Hydrogen Storage : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) serves as an electrocatalyst for secondary amine dehydrogenation, which is a model for virtual hydrogen storage by removing a hydrogen equivalent from an amine (Luca et al., 2011).
Anti-Selective [3+2] Heteroannulation
Synthesis of Core Structures : A method for direct access to core structures such as 2,3-dihydrobenzofurans from non-conjugated alkenyl amides and ortho-iodoanilines/phenols has been developed. This anti-selective heteroannulation process tolerates various functional groups (Ni et al., 2020).
H(3) Antagonists
2-Aminoethylbenzofurans : 2-Aminoethylbenzofurans are investigated as a new class of H(3) antagonists, offering high potency and efficient CNS penetration. This research contributes to understanding the pharmacology of these compounds (Cowart et al., 2004).
Synthetic Approaches to Natural Products
Total Syntheses Review : Natural products containing the 2,3-dihydrobenzofuran skeleton, akin to 2,3-Dihydrobenzofuran-4-amine, have been a major focus of synthetic studies. This review covers the synthesis of various natural products, emphasizing synthetic strategies employed (Chen et al., 2019).
Formal [4+1]-Cycloannulation
Phosphorus(III)-Mediated Synthesis : Phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans. This process highlights the carbene-like nature of dioxyphospholenes, resulting in dihydrobenzofurans with high diastereoselectivity (Rodriguez et al., 2016).
Recent Advances in Synthetic Strategies
Overview of Developments : Recent advancements in methods for constructing 2,3-dihydrobenzofuran core compounds are discussed. The review divides methods into intermolecular and intramolecular approaches, emphasizing approaches useful for natural product synthesis (Lupattelli et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLKRGISDOAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470783 | |
Record name | 2,3-dihydrobenzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-4-amine | |
CAS RN |
61090-37-7 | |
Record name | 2,3-dihydrobenzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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